Apovincaminic acid phthalidyl ester hydrochloride
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Overview
Description
Apovincaminic acid phthalidyl ester hydrochloride is a derivative of apovincaminic acid, which is an active metabolite of vinpocetine. Vinpocetine is known for its neuroprotective, antioxidant, and vasodilatory properties. This compound has been synthesized to enhance the pharmacological effects of its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of apovincaminic acid phthalidyl ester hydrochloride involves the esterification of apovincaminic acid with phthalidyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Apovincaminic acid phthalidyl ester hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield apovincaminic acid and phthalidyl alcohol.
Common Reagents and Conditions
Major Products Formed
Hydrolysis: Apovincaminic acid and phthalidyl alcohol.
Oxidation: Various oxidized derivatives of the phthalidyl moiety.
Scientific Research Applications
Apovincaminic acid phthalidyl ester hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of apovincaminic acid phthalidyl ester hydrochloride involves its hydrolysis to apovincaminic acid, which then exerts its effects by inhibiting phosphodiesterase, leading to increased levels of cyclic GMP. This results in vasodilation and improved blood flow to the brain . The compound also exhibits antioxidant properties, protecting neurons from oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Vinpocetine: The parent compound of apovincaminic acid, known for its neuroprotective and vasodilatory effects.
Vincamine: Another related compound with similar pharmacological properties.
Uniqueness
Apovincaminic acid phthalidyl ester hydrochloride is unique due to its enhanced stability and bioavailability compared to its parent compound, vinpocetine . This makes it a more effective option for therapeutic applications.
Properties
CAS No. |
82958-12-1 |
---|---|
Molecular Formula |
C28H27ClN2O4 |
Molecular Weight |
491.0 g/mol |
IUPAC Name |
(3-oxo-1H-2-benzofuran-1-yl) (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;hydrochloride |
InChI |
InChI=1S/C28H26N2O4.ClH/c1-2-28-13-7-14-29-15-12-18-17-8-5-6-11-21(17)30(23(18)24(28)29)22(16-28)26(32)34-27-20-10-4-3-9-19(20)25(31)33-27;/h3-6,8-11,16,24,27H,2,7,12-15H2,1H3;1H/t24-,27?,28+;/m1./s1 |
InChI Key |
CKISUHQYDLADSD-ZUFZPRPNSA-N |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC6C7=CC=CC=C7C(=O)O6.Cl |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OC6C7=CC=CC=C7C(=O)O6.Cl |
Origin of Product |
United States |
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